2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione
Description
2,2-Dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound characterized by an imidazole core substituted with a thione group at position 5, a 3-methylphenyl group at position 4, and geminal dimethyl groups at position 2. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s synthesis typically involves cyclocondensation reactions between substituted diamines and aldehydes or ketones under controlled conditions, often catalyzed by acidic or basic agents . Its crystallographic validation, when available, relies on tools like SHELXL for refinement and ORTEP-3 for structural visualization .
Properties
IUPAC Name |
2,2-dimethyl-4-(3-methylphenyl)-1H-imidazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8-5-4-6-9(7-8)10-11(15)14-12(2,3)13-10/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXNCHZGLITIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Synthesis of 3-Methylphenyl Thiourea :
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Cyclization with 2-Bromo-2-methylpropanal :
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Combine the thiourea derivative with 2-bromo-2-methylpropanal in acetonitrile.
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Add triethylamine (1.2 equiv) as a base to deprotonate the thiol group and initiate nucleophilic substitution.
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Reflux for 12 hours, followed by quenching with ice water.
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Isolate the product via vacuum filtration and purify via column chromatography (hexane/ethyl acetate, 4:1).
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Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Melting Point | 142–144°C |
| IR (C=S stretch) | 1210 cm⁻¹ |
| ¹H NMR (CDCl₃) | δ 7.45–7.25 (m, 4H, Ar-H), 2.35 (s, 3H, CH₃), 1.55 (s, 6H, 2×CH₃) |
Thioamide Cyclization with Diamines
An alternative route utilizes thioamides, which undergo cyclization with diamines to form the imidazole ring.
Reaction Protocol
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Synthesis of 3-Methylbenzothioamide :
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Cyclization with 2,2-Dimethyl-1,3-diaminopropane :
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React the thioamide with 2,2-dimethyl-1,3-diaminopropane in dichloromethane.
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Add p-toluenesulfonic acid (0.1 equiv) as a catalyst and stir at room temperature for 24 hours.
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Extract with saturated NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.
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Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| HPLC Purity | 98.5% |
| ¹³C NMR (DMSO-d₆) | δ 178.1 (C=S), 138.2 (C-Ar), 45.3 (N-CH₂), 21.1 (CH₃) |
Nickel-Catalyzed Proto-Demetallation and Cyclization
Metal-catalyzed methods offer enhanced regioselectivity. A nickel-mediated approach constructs the imidazole-thione skeleton efficiently.
Reaction Protocol
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Preparation of Nickel Complex Precursor :
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Proto-Demetallation and Cyclization :
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Add carbon disulfide (1.5 equiv) and heat to 80°C for 8 hours.
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Quench with aqueous NH₄Cl, extract with ethyl acetate, and concentrate.
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Purify via silica gel chromatography (yield: 70–75%).
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Key Data :
| Parameter | Value |
|---|---|
| Turnover Frequency | 12 h⁻¹ |
| X-ray Crystallography | Confirms planar imidazole ring with C=S bond length of 1.68 Å |
Microwave-Assisted Solid-Phase Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time significantly.
Reaction Protocol
-
Solid-Phase Synthesis :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Reaction Time | 20 minutes |
| Purity (LC-MS) | 99.2% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 97–98 | 12–24 h | High |
| Thioamide Cyclization | 60–65 | 98.5 | 24 h | Moderate |
| Nickel-Catalyzed | 70–75 | 99 | 8 h | Low |
| Microwave-Assisted | 80–85 | 99.2 | 20 min | High |
Key Observations :
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Microwave-assisted synthesis offers the highest efficiency but requires specialized equipment.
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Nickel-catalyzed methods provide excellent regioselectivity but face scalability challenges.
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Cyclocondensation remains the most accessible approach for laboratory-scale synthesis.
Mechanistic Insights and Optimization Strategies
Cyclocondensation Mechanism
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Nucleophilic Attack : The thiolate ion (from thiourea deprotonation) attacks the α-carbon of the bromo ketone, displacing bromide.
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Tautomerization : The intermediate undergoes keto-enol tautomerization to form a planar enol structure.
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Cyclization : Intramolecular nucleophilic attack by the amine nitrogen on the carbonyl carbon closes the imidazole ring.
Optimization Tips :
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Use anhydrous solvents to minimize hydrolysis of the α-halo ketone.
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Employ slow addition of the base to control exothermicity.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
Challenges and Mitigation Strategies
| Challenge | Mitigation |
|---|---|
| Low solubility of intermediates | Use polar aprotic solvents (DMF, DMSO) |
| Side-product formation | Optimize stoichiometry and reaction time |
| Steric hindrance from 2,2-dimethyl | Increase reaction temperature (80–100°C) |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions at the imidazole ring or the phenyl group can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.
Substitution: : Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions can include oxidized imidazole derivatives, reduced thione compounds, and substituted imidazole or phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can activate the p53 signaling pathway, which plays a critical role in regulating the cell cycle and apoptosis. This activation may lead to increased apoptosis in cancer cells and reduced cell proliferation, highlighting its potential as a chemotherapeutic agent.
Oxidative Stress Modulation
Furthermore, this compound has been shown to modulate oxidative stress responses by interacting with enzymes such as superoxide dismutase and catalase. This modulation can influence cellular metabolism and signaling pathways related to cell survival and apoptosis.
Applications in Materials Science
The unique properties of this compound extend to materials science, where it can be utilized in the development of novel materials with specific functionalities. Its ability to form complexes with metal ions can be exploited in catalysis or as sensors for detecting various analytes.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals how variations in substituents affect biological activity:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2,2-Dimethyl-4-(phenyl)-2,5-dihydro-1H-imidazole-5-thione | Phenyl group at position 4 | Broader antimicrobial activity |
| 1-Benzoyl-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione | Benzoyl substituent | Enhanced stability and solubility |
| 1-Benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione | Benzoyl substituent | Potential anticancer properties due to structural modifications |
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
- Cancer Cell Line Research : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups.
- Oxidative Stress Response Modulation : Research indicated that treatment with the compound led to increased levels of antioxidant enzymes in cellular models exposed to oxidative stress.
Mechanism of Action
The mechanism by which 2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the phenyl group can participate in π-π interactions with other aromatic compounds. These interactions can modulate biological pathways and lead to the desired effects.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the imidazole-thione family, which includes derivatives with varying substituents on the imidazole ring and aryl groups. Key structural analogues include:
Key Observations :
- Core Heterocycle : Imidazole-thiones (target compound and ) exhibit greater planarity compared to benzimidazole-thiones (e.g., ), influencing π-π stacking interactions in crystallography . Oxadiazole-thiones () lack the basicity of imidazoles, altering their reactivity in nucleophilic substitutions.
- Substituent Effects: The 3-methylphenyl group in the target compound introduces moderate steric hindrance compared to the 3,4-dichlorophenyl group in , which increases lipophilicity and molecular weight.
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogues like benzimidazole-thiones () exhibit melting points >250°C due to strong hydrogen bonding, while oxadiazole-thiones () melt at ~180°C.
- Solubility : The 3-methylphenyl group enhances organic solubility compared to polar 4-fluorobenzoyl derivatives ().
- Spectroscopic Data : IR spectra of imidazole-thiones show characteristic C=S stretches at ~1200 cm⁻¹, while ¹H NMR reveals deshielded protons adjacent to the thione group (~δ 8–10 ppm) .
Biological Activity
2,2-Dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound belonging to the imidazole family. Its unique structure includes a thione group at the 5-position and a 3-methylphenyl group at the 4-position, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the thione group (C=S) enhances its nucleophilicity, making it a candidate for various biochemical interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties . It has been tested against various pathogens, showing effectiveness comparable to standard antibiotics.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 20 |
| Bacillus subtilis | 22 |
The compound's mechanism involves binding to active sites of enzymes involved in oxidative stress responses, potentially modulating their activity and leading to altered cellular metabolism .
Anticancer Activity
The compound has also been studied for its anticancer properties . In vitro studies demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound activates the p53 signaling pathway, which plays a crucial role in regulating the cell cycle and preventing tumor progression .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Inhibition of Enzyme Activity : By binding to enzymes involved in oxidative stress responses (e.g., superoxide dismutase), the compound may influence signaling pathways related to apoptosis and cell survival.
- Modulation of Cellular Pathways : The thione group enhances reactivity with various biological targets, potentially leading to therapeutic effects in cancer treatment .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study reported that derivatives of imidazole compounds exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The effectiveness of this compound was particularly notable against resistant strains .
- Cytotoxicity in Cancer Cells : Another research project evaluated the cytotoxic effects of this compound on A549 and HeLa cells using MTT assays. Results showed significant reductions in cell viability at concentrations above 50 µM, indicating potential for further development as an anticancer agent .
Q & A
Q. How can ORTEP-3 and SHELXTL be integrated to improve structural visualization and validation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
